![molecular formula C30H38O11 B190432 Toosendanin CAS No. 58812-37-6](/img/structure/B190432.png)
Toosendanin
Overview
Description
Toosendanin is a triterpenoid extracted from Melia toosendan Sieb et Zucc . It is traditionally used for the treatment of abdominal pain and as an insecticide . It has been reported to possess broad biological actions, including blocking neurotransmission, antibotulism, inducing cell differentiation, and apoptosis .
Synthesis Analysis
Toosendanin is a natural product and its synthesis involves complex biological processes in the Melia toosendan plant . Researchers have conducted synthesis or structural modification of its chemical structure .
Molecular Structure Analysis
Toosendanin has been found to have six metabolites (M1–M6) when incubated with human liver microsomes . M1, M2, and M3 are oxidative products, M6 is a dehydrogenation product, while M4 and M5 are oxidative and dehydrogenation products of toosendanin .
Chemical Reactions Analysis
Toosendanin can be rapidly metabolized within 30 minutes and is hardly detected at 120 minutes .
Physical And Chemical Properties Analysis
Toosendanin has a molecular weight of 574.62 . It is a white crystalline powder and is soluble in ethanol, ethyl acetate, acetone, dioxane, pyridine, etc., slightly soluble in hot water, chloroform, benzene, ether, etc .
Scientific Research Applications
Cancer Treatment
Toosendanin has been found to have significant effects in the treatment of cancer, particularly triple-negative breast cancer (TNBC) . It acts as a late-stage autophagy inhibitor, sensitizing TNBC to chemotherapy . The compound blocks protective autophagy induced by chemotherapeutic drugs, significantly inducing apoptosis in TNBC cells and tumor xenograft models .
Anti-botulism Effects
Toosendanin has been reported to have anti-botulinum effects . Botulism is a rare but serious illness caused by toxins that attack the body’s nerves and can cause difficulty breathing, muscle paralysis, and even death.
Antibacterial Properties
The compound has been found to have antibacterial properties . This makes it potentially useful in the treatment of various bacterial infections.
Anti-inflammatory Effects
Toosendanin also has anti-inflammatory effects . This could make it useful in the treatment of conditions characterized by inflammation.
Neuromuscular Blocking Agent
Toosendanin acts as a neuromuscular blocking agent . It interferes with neurotransmitter release and causes an initial facilitated diffusion, eventually blocking synaptic transmission at both the neuromuscular junction and central synapses .
Insecticide
Toosendanin has been used as a pollution-free, no residue botanical insecticide for the production of fruits and vegetables in China . It inhibits the growth of feeding larvae and insects .
Anti-cancer Effects
12-Acetoxyamoorastatin, another name for Toosendanin, has been found to have potent cytotoxicity against human malignant melanoma SK-MEL-2 and human CNS carcinoma XF498 .
Pharmacokinetics and Toxicology
Despite its various pharmacological activities, Toosendanin has been found to exhibit non-negligible toxic effects . Further research is needed in this area, and necessary clinical trials should be taken into consideration .
Mechanism of Action
Target of Action
Toosendanin (TSN), also known as 12-Acetoxyamoorastatin, primarily targets the vacuolar-type H±translocating ATPase (V-ATPase) in cells . V-ATPase is crucial for maintaining the acidic environment of lysosomes, which is essential for various cellular processes, including autophagy and protein degradation .
Mode of Action
Toosendanin interacts with V-ATPase by directly inhibiting its activity . This inhibition leads to an increase in lysosomal pH, impairing the function of lysosomal enzymes .
Biochemical Pathways
The primary biochemical pathway affected by Toosendanin is the autophagy pathway. By inhibiting V-ATPase, Toosendanin disrupts the maturation of autophagosomes, leading to the accumulation of autophagic substrates . This blockage of autophagy can sensitize cancer cells to chemotherapy by preventing them from using autophagy as a survival mechanism .
Pharmacokinetics
Toosendanin’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. The compound is known to be absorbed and distributed effectively in the body, reaching target tissues where it exerts its effects . Its metabolism and excretion pathways ensure that it remains active for a sufficient duration to achieve its therapeutic goals .
Result of Action
At the molecular level, Toosendanin’s inhibition of V-ATPase leads to impaired lysosomal function and disrupted autophagy . This results in the accumulation of damaged proteins and organelles within cells, ultimately inducing apoptosis (programmed cell death) in cancer cells . At the cellular level, this action enhances the efficacy of chemotherapeutic agents by preventing cancer cells from using autophagy to survive .
Action Environment
The efficacy and stability of Toosendanin can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect its ability to inhibit V-ATPase . Additionally, the presence of other compounds or drugs can modulate its activity and stability, either enhancing or diminishing its therapeutic effects . Understanding these factors is crucial for optimizing the use of Toosendanin in clinical settings.
Toosendanin represents a promising compound in cancer therapy, particularly in overcoming drug resistance by targeting autophagy. Its unique mechanism of action and potential to enhance the efficacy of existing chemotherapeutic agents make it a valuable addition to the arsenal against cancer.
Safety and Hazards
properties
IUPAC Name |
[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16-,17-,18+,19-,20+,21+,23-,24-,25+,26+,27+,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHTXVIXCMUDLF-RFNFAWMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]23CO[C@H]([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@]46[C@H](O6)C[C@H]5C7=COC=C7)C)OC(=O)C)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58812-37-6 | |
Record name | Toosendanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58812-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-AcetoxyaMoorastatin;24-Norchola-20,22-diene-4-carboxaldehyde,3,12-bis(acetyloxy)-14,15:21,23-diepoxy-1,7,19-trihydroxy-4,8-dimethyl-11-oxo-,cyclic4,19-hemiacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Toosendanin's primary mechanism of action?
A: Toosendanin acts as a selective and irreversible presynaptic blocker at the neuromuscular junction. [] This means it disrupts the transmission of nerve impulses to muscle cells, leading to paralysis.
Q2: Beyond neuromuscular blockade, what other cellular effects does Toosendanin exhibit?
A: Toosendanin demonstrates potent autophagy inhibition in cancer cells. [] It achieves this by blocking autophagosome maturation, leading to the accumulation of autophagy substrates within the cells. []
Q3: How does Toosendanin impact lysosomal function?
A: Toosendanin does not appear to prevent autophagosome-lysosome fusion. Instead, it increases lysosomal pH and impairs lysosomal enzyme activity. [] This suggests a potential role in disrupting lysosomal function.
Q4: Does Toosendanin interact with Vacuolar-type H+-ATPase (V-ATPase)?
A: Yes, research indicates that Toosendanin directly inhibits V-ATPase activity. [] This interaction was confirmed through studies using rat liver lysosome fractions, purified yeast V-ATPase, Cellular Thermal Shift Assay (CETSA), immunoprecipitation-coupled LC-MS/MS analysis, and biotin-Toosendanin pull-down assays. []
Q5: How does Toosendanin's V-ATPase inhibition contribute to its anticancer effects?
A: By inhibiting V-ATPase, Toosendanin disrupts lysosomal acidification, which is crucial for proper lysosomal enzyme activity. [] This disruption, in turn, blocks protective autophagy, a mechanism cancer cells exploit to survive under stress. [] This blockage enhances the efficacy of chemotherapy drugs. []
Q6: Does Toosendanin induce apoptosis in cancer cells?
A: Yes, studies have shown that Toosendanin can induce apoptosis in various cancer cell lines, including human Ewing's sarcoma cells [], hepatocellular carcinoma cells [], gastric cancer cells [], and leukemia K562 cells. [, ]
Q7: What is the role of the mitochondrial pathway in Toosendanin-induced apoptosis?
A: Research suggests that Toosendanin triggers apoptosis via the mitochondrial pathway. [, ] It upregulates Bax expression and downregulates Bcl-2 expression, altering the Bax/Bcl-2 ratio. [] This, in turn, promotes cytochrome c release, activating caspase-9 and caspase-3, ultimately leading to PARP cleavage and apoptosis. [, ]
Q8: What is the molecular formula and weight of Toosendanin?
A: Toosendanin has the molecular formula C30H38O11 and a molecular weight of 574.62 g/mol. []
Q9: What spectroscopic data is available for Toosendanin?
A: Toosendanin has been characterized using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS). [] These techniques provide information about its functional groups, structure, and molecular weight, respectively.
Q10: How does Toosendanin's stability vary with different solvents?
A: Toosendanin's stability decreases as the polarity of the solvent increases. []
Q11: How does temperature affect Toosendanin's stability?
A: Higher temperatures negatively impact Toosendanin's stability. [] Studies recommend storing Toosendanin below 20°C to maintain its integrity. []
Q12: What is Toosendanin's stability profile under different pH conditions?
A: Toosendanin demonstrates good stability within the pH range of 4-8. []
Q13: Does light exposure affect Toosendanin?
A: Exposure to ultraviolet (UV) light, particularly at 253 nm, can degrade Toosendanin. []
Q14: What are the recommended storage conditions for Toosendanin?
A: Toosendanin should be stored in a cool, dark, and dry environment, preferably below 20°C, using methanol as a solvent, and maintaining a slightly acidic environment to maximize its shelf life. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.